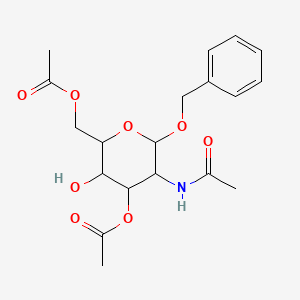

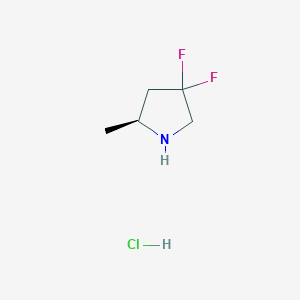

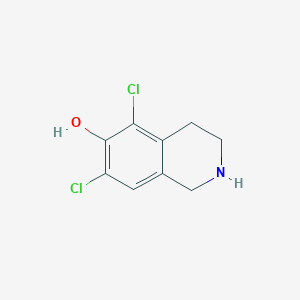

![molecular formula C16H20N3NaO8S B12086903 Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)

Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cephalosporin C sodium is a β-lactam antibiotic derived from the fungus Acremonium chrysogenum. It was first isolated in 1961 and is known for its broad-spectrum antibacterial activity. Cephalosporin C sodium is particularly effective against gram-positive and gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cephalosporin C sodium is primarily produced through the fermentation of Acremonium chrysogenum. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as the preferred substrates. The optimal feeding strategy involves a two-step fed-batch feeding of glucose, which significantly enhances antibiotic production .

Industrial Production Methods: The industrial production of cephalosporin C sodium involves optimizing the fermentation process to maximize yield. This includes controlling the metabolic network, high-throughput screening for high-performance strains, and real-time detection and control during fermentation. These methods ensure the efficient production of cephalosporin C sodium on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions: Cephalosporin C sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties .

Common Reagents and Conditions: Common reagents used in the reactions involving cephalosporin C sodium include sodium bicarbonate, thiourea, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of cephalosporin C sodium include various cephalosporin analogs with enhanced antibacterial activity. These analogs are created by modifying the side chains and functional groups of the parent compound .

Wissenschaftliche Forschungsanwendungen

Cephalosporin C sodium has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other cephalosporin antibiotics. In biology and medicine, it is employed to study bacterial resistance mechanisms and develop new antibacterial therapies. In the industry, cephalosporin C sodium is used in the large-scale production of antibiotics .

Wirkmechanismus

Cephalosporin C sodium exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibition disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The compound targets multiple PBPs, making it effective against a broad range of bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to cephalosporin C sodium include other cephalosporins such as cephalothin, cefazolin, and cephalexin. These compounds share a similar β-lactam structure and mechanism of action .

Uniqueness: Cephalosporin C sodium is unique due to its broad-spectrum antibacterial activity and stability to acid. Unlike some other cephalosporins, it is non-toxic and has in vivo activity in animal models. These properties make it a valuable lead compound for developing new cephalosporin antibiotics .

Eigenschaften

Molekularformel |

C16H20N3NaO8S |

|---|---|

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate |

InChI |

InChI=1S/C16H21N3O8S.Na/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+1/p-1 |

InChI-Schlüssel |

HZWLVUKHUSRPCG-UHFFFAOYSA-M |

Kanonische SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

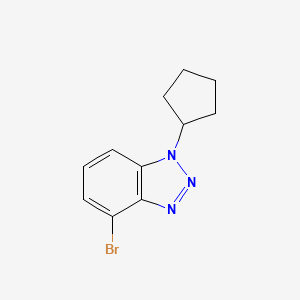

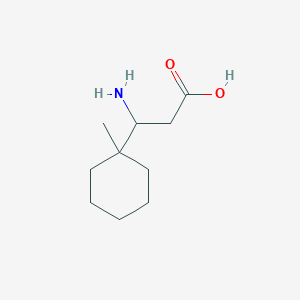

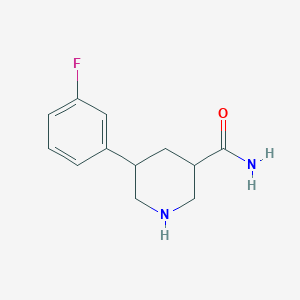

amine](/img/structure/B12086837.png)

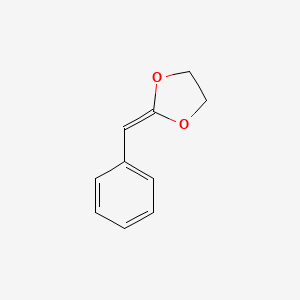

![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)